molecular formula C10H20ClNO2 B6223687 5-(1-aminocyclopentyl)pentanoic acid hydrochloride CAS No. 2763749-51-3

5-(1-aminocyclopentyl)pentanoic acid hydrochloride

Cat. No. B6223687
CAS RN: 2763749-51-3
M. Wt: 221.7
InChI Key:
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Description

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride, commonly referred to as ACPC, is an organic compound composed of five carbon atoms and a hydrochloride functional group. It is an amino acid derivative and is used in a variety of scientific research applications. It has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

ACPC has been studied extensively for its use in a variety of scientific research applications. It has been used in studies of the structure and function of proteins and peptides, as well as for the synthesis of peptide-based drugs. Additionally, it has been used in studies of enzyme kinetics, and as a substrate for the synthesis of nucleotides.

Mechanism of Action

ACPC acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. When ACPC binds to the mGluR2 receptor, it activates the receptor, resulting in a cascade of biochemical events that can lead to the desired physiological effects.
Biochemical and Physiological Effects
ACPC has been studied for its biochemical and physiological effects. It has been shown to modulate synaptic plasticity and neuronal excitability, as well as to enhance learning and memory. Additionally, it has been shown to reduce anxiety and improve motor coordination.

Advantages and Limitations for Lab Experiments

ACPC has several advantages for laboratory experiments. It is non-toxic, has a low melting point, and is relatively stable in solution. Additionally, it is water-soluble, which makes it easy to use in experiments. However, it is also relatively expensive, which can be a limitation for certain experiments.

Future Directions

There are several potential future directions for ACPC research. These include further studies of its biochemical and physiological effects, as well as its use in the synthesis of peptide-based drugs. Additionally, further studies could be conducted to investigate its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia. Finally, research could be conducted to investigate the potential use of ACPC as a therapeutic agent in the treatment of anxiety and depression.

Synthesis Methods

ACPC can be synthesized in a two-step process. The first step involves the reaction of 1-aminocyclopentanecarboxylic acid with a nucleophile such as 1-chloro-2-methylpentane. This reaction results in the formation of 5-(1-aminocyclopentyl)pentanoic acid. The second step involves the addition of hydrochloric acid to the resulting product, which yields 5-(1-aminocyclopentyl)pentanoic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminocyclopentyl)pentanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Benzylamine", "Ethyl 4-bromobutyrate", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Preparation of 1-aminocyclopentanol", "Cyclopentanone is reacted with benzylamine in the presence of sodium borohydride to yield 1-aminocyclopentanol.", "Step 2: Preparation of 5-(1-aminocyclopentyl)pentanoic acid", "Ethyl 4-bromobutyrate is reacted with 1-aminocyclopentanol in the presence of sodium hydride to yield 5-(1-aminocyclopentyl)pentanoic acid.", "Step 3: Preparation of 5-(1-aminocyclopentyl)pentanoic acid hydrochloride", "5-(1-aminocyclopentyl)pentanoic acid is dissolved in methanol and hydrochloric acid is added to yield 5-(1-aminocyclopentyl)pentanoic acid hydrochloride.", "Step 4: Purification of 5-(1-aminocyclopentyl)pentanoic acid hydrochloride", "The crude product is purified by recrystallization from a mixture of diethyl ether and water, followed by washing with sodium bicarbonate and drying to yield pure 5-(1-aminocyclopentyl)pentanoic acid hydrochloride." ] }

CAS RN

2763749-51-3

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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